Benzyl N-(2-amino-1-phenylethyl)carbamate
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Overview
Description
Benzyl N-(2-amino-1-phenylethyl)carbamate is an organic compound with the molecular formula C16H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a 2-amino-1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(2-amino-1-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-amino-1-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is becoming increasingly important in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-amino-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzylamines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Benzyl N-(2-amino-1-phenylethyl)carbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-(2-amino-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with enzymes and receptors, modulating their activity. For example, carbamates are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of a covalent bond between the carbamate group and the active site of the enzyme, leading to a decrease in enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar chemical properties.
Phenylethyl carbamate: Another related compound with a phenylethyl group instead of a benzyl group.
N-phenyl carbamate: A compound with a phenyl group attached to the carbamate nitrogen.
Uniqueness
Benzyl N-(2-amino-1-phenylethyl)carbamate is unique due to the presence of both a benzyl group and a 2-amino-1-phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to act as a protecting group for amines and its potential biological activity further distinguish it from other carbamate derivatives .
Properties
IUPAC Name |
benzyl N-(2-amino-1-phenylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUKXDDEPPBPSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453147 |
Source
|
Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142854-51-1 |
Source
|
Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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